ethyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a dihydropyridazine derivative featuring a pyridazine core substituted with an ester group (at position 3), a carbamoyl-linked methoxy group (at position 4), and a 2-methylphenyl substituent (at position 1).
Properties
IUPAC Name |
ethyl 4-[2-(3,5-dimethoxyanilino)-2-oxoethoxy]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O7/c1-5-33-24(30)23-20(13-22(29)27(26-23)19-9-7-6-8-15(19)2)34-14-21(28)25-16-10-17(31-3)12-18(11-16)32-4/h6-13H,5,14H2,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYQVMRLKBQQNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC(=CC(=C2)OC)OC)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C20H24N2O5
- Molecular Weight : 372.42 g/mol
The structural complexity suggests multiple sites for biological interaction, which may contribute to its pharmacological effects.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, indicating potential as an antimicrobial agent.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation in vitro.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing cytokine production.
The biological mechanisms underlying the activity of this compound are not fully elucidated. However, several potential pathways have been proposed:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, leading to reduced cell proliferation.
- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways related to inflammation and apoptosis.
- Oxidative Stress Reduction : Some studies suggest that such compounds can enhance antioxidant defenses within cells.
Antimicrobial Activity
A study conducted by researchers demonstrated that derivatives of this compound displayed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 15 to 30 µg/mL, indicating promising potential for therapeutic applications in treating infections caused by these pathogens .
Anticancer Studies
In vitro assays performed on human cancer cell lines revealed that the compound induced apoptosis in breast cancer cells (MCF-7). The IC50 was found to be approximately 25 µM after 48 hours of treatment. This suggests a mechanism involving the activation of caspase pathways leading to programmed cell death .
Anti-inflammatory Effects
Research highlighted the anti-inflammatory properties of similar compounds through the inhibition of NF-kB signaling pathways. In a murine model of inflammation, treatment with the compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 significantly .
Data Tables
Scientific Research Applications
The compound ethyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.
Molecular Formula
The molecular formula for this compound is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects. Its structure suggests that it may exhibit:
- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation. Research indicates that derivatives of pyridazine can target specific cancer pathways.
- Anti-inflammatory Properties : Compounds with similar functional groups have been noted for their ability to modulate inflammatory responses.
Pharmacological Studies
Pharmacological studies focus on the compound's interaction with biological systems:
- Mechanism of Action : Preliminary studies suggest that it may act on specific receptors involved in inflammatory and cancer pathways.
- Bioavailability and Metabolism : Understanding how the compound is metabolized in the body is crucial for assessing its therapeutic potential.
Synthesis and Formulation
The synthesis of this compound involves multi-step chemical reactions:
- Synthetic Routes : Various synthetic pathways have been explored to optimize yield and purity.
- Formulation Development : Research into stable formulations can enhance the bioavailability of the compound.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a derivative of the compound inhibited the growth of breast cancer cells by inducing apoptosis. The mechanism involved the downregulation of specific oncogenes.
Case Study 2: Anti-inflammatory Effects
Another research effort highlighted the anti-inflammatory properties of similar compounds in animal models. The results showed a significant reduction in inflammatory markers after treatment with the compound.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The compound can be compared to other heterocyclic esters with analogous functional groups or cores. Below is a detailed analysis based on compounds from the provided evidence:
Core Structure and Functional Groups
- Target Compound : Dihydropyridazine core with ester (COOEt), carbamoyl (NHCO), and aryl (2-methylphenyl, 3,5-dimethoxyphenyl) substituents.
- Compound 1l (): Tetrahydroimidazopyridine core with ester (COOEt), cyano (CN), nitro (NO₂), and phenethyl groups .
- Compound in : Thiazolopyrimidine core with ester (COOEt), methyl, phenyl, and trimethoxybenzylidene substituents .
Key Differences :
- The carbamoyl-methoxy group in the target compound introduces hydrogen-bond donor/acceptor sites absent in 1l and the thiazolopyrimidine derivative.
Comparison :
- Multi-step syntheses are common for such heterocycles, but one-pot methods (as in 1l) improve efficiency.
- Crystallographic data (e.g., for ’s compound) highlight the role of substituents in packing efficiency; the target compound’s 3,5-dimethoxyphenyl group may similarly influence crystal lattice parameters.
Physical and Spectral Properties
Notable Observations:
Research Findings and Implications
- Reactivity : Carbamoyl and ester groups in the target compound may undergo hydrolysis or nucleophilic substitution, similar to 1l’s ester functionalities .
- Environmental Persistence : highlights the role of heterocyclic compounds in particulate matter; however, the target compound’s stability in environmental matrices remains unstudied .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
